molecular formula C25H17F3N4O2S B2579063 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 958565-01-0

2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2579063
CAS No.: 958565-01-0
M. Wt: 494.49
InChI Key: WZFAFYKRBWTBCA-UHFFFAOYSA-N
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Description

2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No: 1053081-09-6) is an organic compound with the molecular formula C27H24N4O2S and a molecular weight of 468.58 g/mol . This acetamide derivative is built around an imidazo[1,2-c]quinazolinone core, a scaffold of significant interest in medicinal chemistry . The molecule features a phenyl substituent at the 2-position and a sulfanylacetamide chain at the 5-position, which is linked to a meta-trifluoromethylphenyl group. The presence of the trifluoromethyl group is often used in drug discovery to influence the molecule's metabolic stability, lipophilicity, and binding affinity. As a member of the imidazoline family, which includes many biologically active compounds and synthetic intermediates, this compound is a valuable chemical tool for research and development . It is supplied with a purity of 95% or higher and is intended for research applications such as in vitro biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in drug discovery programs. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O2S/c26-25(27,28)16-9-6-10-17(13-16)29-20(33)14-35-24-30-19-12-5-4-11-18(19)22-31-21(23(34)32(22)24)15-7-2-1-3-8-15/h1-13,21H,14H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFAFYKRBWTBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Comparisons
Compound Name / Structure Core Scaffold Substituents Bioactivity (vs. Reference Drug) Reference
Target Compound: 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Imidazo[1,2-c]quinazolinone -S- bridge; -CF₃ phenyl Not explicitly reported -
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one Ethylamino; phenyl Anti-inflammatory (Stronger than Diclofenac)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan; sulfanyl Anti-exudative (Comparable to Diclofenac)
N-(3-Methoxyphenyl)-2-[4-methyl-5-(methylsulfanyl)-1,2,4-triazol-3-yl]acetamide 1,2,4-Triazole Methoxyphenyl; methylsulfanyl No bioactivity reported
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indole; sulfanyl Synthetic intermediates

Key Observations

Core Scaffold Influence: The imidazoquinazolinone core in the target compound differs from quinazolin-4(3H)-one () and 1,2,4-triazole () scaffolds. The fused imidazole ring in the target may enhance π-π stacking interactions with biological targets compared to simpler heterocycles .

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP) and resistance to cytochrome P450-mediated oxidation compared to methoxy (-OCH₃) or methylsulfanyl (-SCH₃) groups in analogs . Sulfanyl bridges (-S-) are common in anti-inflammatory and anti-exudative agents, as seen in triazole derivatives () and quinazolinones (). This group may enhance binding to cysteine residues in target enzymes .

Bioactivity Trends: Quinazolinone-acetamides () show moderate-to-strong anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac in preclinical models. The target compound’s imidazoquinazolinone core may further optimize this activity . Triazole derivatives () with furan substituents demonstrate anti-exudative effects, suggesting that the target compound’s trifluoromethylphenyl group could similarly target inflammatory pathways involving arachidonic acid metabolism .

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